Fmoc-l-dab(palm)-oh

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

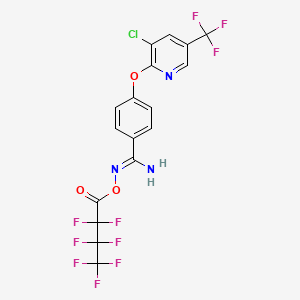

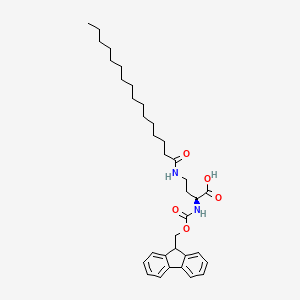

N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-palmitoyl-L-2,4-diaminobutyric acid (Fmoc-L-Dab(Palm)-OH) is a compound that involves the 9-fluorenylmethyloxycarbonyl (Fmoc) group . The Fmoc group is an amino-protecting group used in organic synthesis . It was developed in the 1970s by Louis A. Carpino . It can withstand acidic conditions and is quickly cleaved by secondary amines . This unique property is utilized, especially in solid-phase peptide synthesis .

Synthesis Analysis

The Fmoc group can be introduced to primary or secondary amines using Fmoc-Cl in the presence of a base such as pyridine or triethylamine . For amino acids, sodium bicarbonate aqueous solution can be used as a base . The Fmoc group can be removed under mild conditions using a 20% DMF solution of secondary amines such as pyrrolidine, piperidine, or morpholine .Molecular Structure Analysis

The Fmoc group is quite stable under strong acidic conditions that would cleave the Boc group, but it is slowly cleaved under contact reduction conditions that would cleave the Z group . It is quite resistant to weakly basic, hydride reduction, and oxidation conditions, but it can be quickly deprotected by the action of secondary amines . It is hardly cleaved by tertiary amines .Chemical Reactions Analysis

The Fmoc group is used in peptide synthesis because it can be deprotected under mild conditions . The deprotection by secondary amines does not damage the peptide chain, and the by-products can be removed by washing . Also, when cutting out the peptide chain, it is advantageous to use a linker that can be cut under acidic conditions .作用机制

Target of Action

Fmoc-L-Dab(Palm)-OH, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-palmitoyl-L-2,4-diaminobutyric acid, is a fluorenylmethyloxycarbonyl (Fmoc) conjugated amino acid . The primary targets of this compound are Gram-positive bacteria , including MRSA .

Mode of Action

The compound’s antimicrobial properties are specific to Gram-positive bacteria due to their ability to interact with the bacterial membrane . Its antibacterial activity against gram-negative bacteria is weak due to its inability to cross the bacterial membrane .

Biochemical Pathways

It is known that fmoc conjugated amino acids, such as fmoc-phenylalanine (fmoc-f), have been discovered to have antimicrobial properties .

Pharmacokinetics

It is known that the compound’s antibacterial activity can be increased by formulating it with a gram-negative specific antibiotic, aztreonam (azt) . This increases the compound’s permeability through the bacterial membrane, potentially improving its bioavailability .

Result of Action

The result of this compound’s action is a reduction in the bacterial load. In a mouse wound infection model, a formulation of this compound with AZT displayed antibacterial activity against both Gram-positive and Gram-negative bacteria and significantly reduced the bacterial load .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors. For instance, the presence of AZT increases the compound’s permeability through the bacterial membrane, enhancing its antibacterial activity .

未来方向

The Fmoc group continues to be widely used in peptide synthesis due to its unique properties . Its ability to be deprotected under mild conditions without damaging the peptide chain makes it particularly useful . In the future, it may be possible to develop new methods and applications that take advantage of these properties .

属性

IUPAC Name |

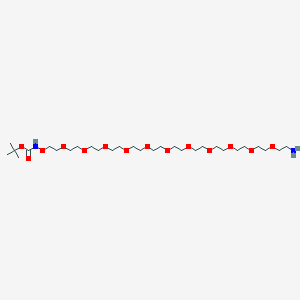

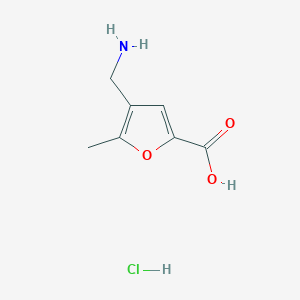

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(hexadecanoylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H50N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23-33(38)36-25-24-32(34(39)40)37-35(41)42-26-31-29-21-17-15-19-27(29)28-20-16-18-22-30(28)31/h15-22,31-32H,2-14,23-26H2,1H3,(H,36,38)(H,37,41)(H,39,40)/t32-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBDSNIWBIQSKHK-YTTGMZPUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H50N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2-Bromo-4-methylphenoxy)ethyl]-3-methoxy-1-propanamine hydrochloride](/img/structure/B6352142.png)

![{2-[(1-Bromo-2-naphthyl)oxy]ethyl}(2-methoxyethyl)amine hydrochloride](/img/structure/B6352158.png)